Ni-(S)-BPB-GLy

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

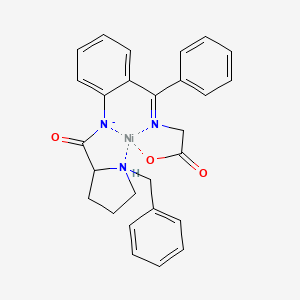

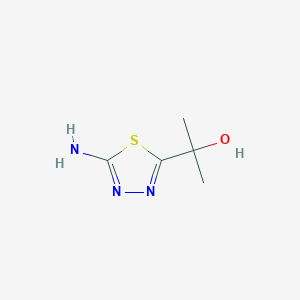

The Ni-(S)-BPB-GLy complex is a chiral auxiliary used in the enantiomeric synthesis of ω-unsaturated amino acids and β-substituted ω-unsaturated amino acids, providing excellent yields and high diastereoselectivities . The complex is synthesized from (S)-N-Benzylproline (BP) and 2-aminobenzophenone, with the subsequent formation of Ni(II) complexes of Schiff's bases derived from BPB and amino acids . This complex plays a crucial role in the synthesis of enantiomerically pure amino acids through an alkylation–hydrolysis two-step strategy .

Synthesis Analysis

The synthesis of the this compound complex involves the condensation of (S)-proline with benzylchloride to obtain (S)-N-Benzylproline (BP), followed by a reaction with 2-aminobenzophenone in the presence of SOCl2 to yield (S)-2-[N-(N'-Benzylprolyl)amino]benzophenone (BPB) . The Ni(II) complexes are then prepared by reacting BPB with amino acids using KOH as a base and MeOH as a solvent, resulting in high yields of 90-91% . The complex's design is based on mechanistic considerations, with the thermodynamic conformational stability of the Ni(II)-complex contributing to high diastereoselectivity .

Molecular Structure Analysis

The molecular structure of the this compound complex is characterized by NMR and supported by X-ray structure and optical rotation data . The absolute configuration of the synthesized amino acids is determined through these methods, ensuring the production of enantiomerically pure compounds . The Ni(II) complex's structure is crucial for its catalytic activity and the resulting diastereoselectivity in the synthesis of amino acids .

Chemical Reactions Analysis

The this compound complex is primarily used in the synthesis of enantiomerically pure amino acids. The dialkylation of the Ni(II)-complex followed by hydrolysis allows for the production of these amino acids on a multi-gram scale . The complex's stability and reactivity are essential for the high diastereoselectivity observed in these reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the this compound complex are not explicitly detailed in the provided papers. However, the high yields and diastereoselectivities achieved in the synthesis of amino acids suggest that the complex has favorable properties for catalysis in organic synthesis . The use of NMR, X-ray structure, and optical rotation data for structural characterization indicates that the complex has well-defined physical properties that can be precisely determined .

科学研究应用

对映选择性合成

Ni-(S)-BPB-GLy及相关配合物已被用于氨基酸的对映选择性合成。Gu et al. (2004)的研究表明类似配合物Gly-Ni(II)-BPB可用于大规模合成ω-不饱和氨基酸的对映体。这一过程取得了高产率和对映选择性,有利于大规模制备。

材料科学

在材料科学领域,this compound相关配合物已被用于其吸附能力的研究。Galli et al. (2010)研究了Ni(bpb)材料对有害有机蒸气的吸附,展示了它们在环境应用中的实用性。

纳米技术

该化合物在纳米技术中具有潜在应用,特别是在创建纳米结构方面。Hanifehpour et al. (2017)利用超声波合成了涉及类似配合物的双核离散配位化合物的纳米结构,展示了其在先进材料合成中的潜力。

电化学

在电化学中,该化合物已被研究其电催化活性。Ciszewski and Stępniak (2012)研究了Ni-(S)BPB-Gly在甲醇氧化中的电催化性能,为其在燃料电池技术或传感器中的潜在应用提供了见解。

生物医学研究

最后,在生物医学研究中,Ni(II)-(S)-BPB-Gly与牛血清白蛋白(BSA)等生物分子的相互作用已被研究。Shilajyan and Grigoryan (2020)探讨了这种相互作用,这对于理解类似化合物的药物传递机制和生物利用度至关重要。

属性

IUPAC Name |

[(2S)-1-benzylpyrrolidine-2-carbonyl]-[2-[N-(carboxymethyl)-C-phenylcarbonimidoyl]phenyl]azanide;nickel |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O3.Ni/c31-25(32)18-28-26(21-12-5-2-6-13-21)22-14-7-8-15-23(22)29-27(33)24-16-9-17-30(24)19-20-10-3-1-4-11-20;/h1-8,10-15,24H,9,16-19H2,(H2,28,29,31,32,33);/p-1/t24-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRZQCPMTUIIOMU-JIDHJSLPSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=C2)C(=O)[N-]C3=CC=CC=C3C(=NCC(=O)O)C4=CC=CC=C4.[Ni] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)CC2=CC=CC=C2)C(=O)[N-]C3=CC=CC=C3C(=NCC(=O)O)C4=CC=CC=C4.[Ni] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N3NiO3- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(4-Methylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2508385.png)

![4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B2508386.png)

![3-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2508388.png)

![3-(3-methoxyphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2508399.png)

![(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methyl-N-phenylprop-2-enamide](/img/structure/B2508403.png)

![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-fluorophenyl ether](/img/structure/B2508405.png)

![((3AR,4R,6R,6AR)-6-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-2,2-dimethyltetrahydrofuro[3,4-D][1,3]dioxol-4-YL)methanol](/img/structure/B2508406.png)

![2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2508407.png)